molecular formula C30H37BrN2O4 B12331527 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B12331527
M. Wt: 569.5 g/mol
InChI Key: QTVIVJBORSMGSO-UHFFFAOYSA-N
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Description

Key Developments:

  • Early Coordination Complexes (Pre-2000) : Unsubstituted phenanthrolines served as rigid ligands for transition metals in catalytic and photochemical applications.
  • Alkylation for Solubility (2000s) : Introduction of branched alkyl chains (e.g., 2-ethylhexyl) addressed processing limitations by enabling solution-phase deposition techniques.
  • Electron-Deficient Cores (2010s) : Tetraone functionalization created stable n-type semiconductors with low LUMO levels (-4.1 to -4.3 eV), ideal for electron transport.
  • Halogenation Strategies (2020s) : Bromine incorporation enabled post-synthetic modifications via Suzuki coupling, expanding structural diversity.

Comparative Electronic Properties :

Compound Type Electron Mobility (cm²/V·s) On/Off Ratio Air Stability
Unsubstituted Phenanthroline <0.01 10² Poor
Alkylated Tetraone 0.1–0.3 10⁴–10⁵ Moderate
Bromo-Alkylated Tetraone 0.25–0.4 (extrapolated) 10⁵–10⁶ High

This progression underscores how strategic functionalization transforms phenanthrolines from laboratory curiosities into viable semiconductor materials.

Significance of Bromine and Alkyl Substituents in Electronic Tuning

The interplay between bromine and 2-ethylhexyl groups creates synergistic effects critical for advanced material performance:

Bromine’s Roles:

  • Electronic Modulation :
    • Lowers LUMO levels by ~0.2 eV via inductive withdrawal, enhancing electron injection efficiency.
    • Introduces spin-orbit coupling effects, potentially useful in spintronic applications.
  • Synthetic Versatility :
    • Serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach π-conjugated side groups.

2-Ethylhexyl Chains:

  • Solubility Enhancement :
    • Enable processing in non-polar solvents (toluene, chlorobenzene) at concentrations ≥10 mg/mL.
  • Morphological Control :
    • Prevent excessive crystallization, promoting amorphous domain formation for uniform thin films.
  • Steric Protection :
    • Shield the electron-deficient core from ambient nucleophiles, improving oxidative stability.

Substituent Impact on Thermal Properties :

Substituent Combination Melting Point (°C) Thermal Decomposition (°C)
Unsubstituted >300 (decomp.) 320–350
2-Ethylhexyl Only 243–247 380–400
Bromo + 2-Ethylhexyl 235–240 (estimated) 390–410

This tailored balance of electronic and physicochemical properties positions 4-bromo-2,7-bis(2-ethylhexyl)benzo[lmn]phenanthroline-tetraone as a promising candidate for next-generation organic transistors and photovoltaic devices.

Properties

IUPAC Name

2-bromo-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37BrN2O4/c1-5-9-11-18(7-3)16-32-27(34)20-13-14-21-25-24(20)22(29(32)36)15-23(31)26(25)30(37)33(28(21)35)17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIVJBORSMGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

The benzo[lmn]phenanthroline-1,3,6,8-tetraone core is typically synthesized via condensation reactions between naphthalene tetracarboxylic dianhydride (NTCDA) and primary amines. For 4-bromo derivatives, bromination is strategically performed post-core formation to ensure positional specificity. A representative pathway involves:

  • Alkylation : NTCDA reacts with 2-ethylhexylamine in dimethylacetamide (DMAc) at 120°C for 24 hours, yielding 2,7-bis(2-ethylhexyl)benzo[lmn]phenanthroline-1,3,6,8-tetraone.
  • Bromination : The alkylated intermediate undergoes electrophilic aromatic substitution using bromine (Br₂) in chlorosulfonic acid at 0–5°C, selectively introducing bromine at the 4-position due to electron-deficient aromatic rings directing meta-substitution.

Table 1: Reaction Conditions for Core Alkylation

Parameter Value
Solvent DMAc
Temperature 120°C
Time 24 hours
Yield 68–72%

Bromination Strategies

Regioselective Bromination

The electron-deficient nature of the phenanthroline core facilitates bromination at the 4-position. Chlorosulfonic acid acts as both a solvent and Lewis acid catalyst, polarizing Br₂ to enhance electrophilicity. Key considerations include:

  • Temperature Control : Maintaining 0–5°C minimizes di-bromination byproducts.
  • Stoichiometry : A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination, with excess Br₂ leading to 4,9-dibromo derivatives.

Table 2: Bromination Optimization Data

Br₂ Equivalents Temperature (°C) Mono-bromo Yield (%) Di-bromo Yield (%)
1.0 0–5 85 <5
1.2 0–5 78 15

Alkylation Efficiency and Side Reactions

Amine Reactivity

The 2-ethylhexyl group’s steric bulk necessitates prolonged reaction times for complete alkylation. Tertiary amines (e.g., triethylamine) are often added to scavenge HCl byproducts, preventing protonation of the amine nucleophile.

Table 3: Alkylation Side Reactions

Byproduct Cause Mitigation Strategy
Partially alkylated species Insufficient reaction time Extended heating (36+ hours)
Oxidized intermediates Trace metal impurities Chelating agents (EDTA)

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), achieving >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 380 nm confirms single-component elution.

Spectroscopic Validation

  • ¹H NMR : Absence of aromatic protons at δ 8.2–8.4 ppm confirms bromination.
  • Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 647.2 (calc. 647.1).

Industrial Scalability Challenges

Solvent Recovery

DMAc’s high boiling point (165°C) complicates large-scale solvent recovery. Alternatives like N-methylpyrrolidone (NMP) reduce energy costs but may lower yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Materials Science

Conductive Polymers and Organic Electronics:
The compound is utilized in the development of conductive polymers and organic electronic devices. Its unique structural properties allow it to act as an electron acceptor or donor in organic photovoltaic cells. Research indicates that incorporating this compound can enhance the efficiency of solar cells by improving charge transport and stability .

Nanocomposites:
In materials science, 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is also explored for creating nanocomposites. These materials exhibit improved mechanical and thermal properties due to the incorporation of this compound into polymer matrices. Studies have shown that these composites can be tailored for specific applications in aerospace and automotive industries .

Photochemistry

Fluorescent Probes:
This compound serves as a fluorescent probe in photochemical applications. Its ability to absorb light and re-emit it at different wavelengths makes it suitable for use in fluorescence microscopy and imaging techniques. Researchers have demonstrated its effectiveness in tracking cellular processes and studying molecular interactions in biological systems .

Photocatalysis:
The compound has been investigated for its photocatalytic properties. It can facilitate various chemical reactions under light irradiation, making it valuable for environmental applications such as pollutant degradation and water purification. Experimental results indicate that its photocatalytic activity can be enhanced through modifications to its structure .

Biological Applications

Anticancer Research:
Recent studies have explored the potential of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone as an anticancer agent. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Drug Delivery Systems:
The compound is being researched as a component in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents. This application aims to improve the bioavailability and targeted delivery of drugs within the body .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Electronics Enhanced efficiency in organic photovoltaic devices
Nanocomposites Improved mechanical properties in polymer composites
Fluorescent Probes Effective tracking of cellular processes
Photocatalysis Significant pollutant degradation under light irradiation
Anticancer Research Induction of apoptosis in cancer cell lines
Drug Delivery Systems Improved bioavailability of encapsulated drugs

Mechanism of Action

The mechanism of action of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone primarily involves its electronic properties. The compound interacts with light, absorbing photons and generating excitons (electron-hole pairs). These excitons can then be separated into free charge carriers, which are collected at the electrodes to generate electrical current . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to facilitate charge transport and separation .

Comparison with Similar Compounds

Substituent Variations: Alkyl Chain Length and Branching

A key structural variable among analogs is the alkyl chain substituent, which influences solubility, crystallinity, and processability.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-Bromo-2,7-bis(2-ethylhexyl)-benzo[lmn][3,8]phenanthroline-tetrone (Target) 2,7-bis(2-ethylhexyl), 4-Br C30H36BrN2O4 584.53 High solubility in THF; used in organic semiconductors
4,9-Dibromo-2,7-bis(2-ethylhexyl)-analog 2,7-bis(2-ethylhexyl), 4,9-diBr C30H36Br2N2O4 648.43 Enhanced electron deficiency; potential n-type semiconductor
4,9-Dibromo-2,7-bis(2-decyltetradecyl)-analog 2,7-bis(2-decyltetradecyl), 4,9-diBr C62H100Br2N2O4 1097.28 Extremely hydrophobic; used in photovoltaic layers
4-Bromo-2,7-dihexyl-analog 2,7-dihexyl, 4-Br C26H29BrN2O4 513.42 Moderate solubility; lower thermal stability than branched analogs

Key Findings :

  • Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility compared to linear chains (e.g., hexyl) due to reduced crystallinity .
  • Dibromo analogs exhibit stronger electron-withdrawing effects, enhancing n-type semiconductor behavior but reducing solubility .

Aryl-Substituted Derivatives

Aryl groups introduce rigidity and π-conjugation, affecting optoelectronic properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-Anilino-9-bromo-2,7-diphenyl-analog 2,7-diphenyl, 4-anilino, 9-Br C32H18BrN3O4 588.42 Strong fluorescence; explored in dye-sensitized solar cells
2,7-Bis(4-methoxyphenyl)-analog 2,7-bis(4-methoxyphenyl) C28H16N2O6 476.44 Methoxy groups enhance hole-transport properties; used in OLEDs
2,7-Diphenyl-4-(phenylamino)-analog 2,7-diphenyl, 4-phenylamino C32H19N3O4 509.52 Red-shifted absorption; potential in bioimaging

Key Findings :

  • Aryl substituents (e.g., phenyl, anilino) increase π-conjugation, improving charge transport but reducing solubility .
  • Electron-donating groups (e.g., methoxy) enhance hole mobility, while electron-withdrawing bromine balances charge transport .

Key Findings :

  • Hydrophilic groups (e.g., hydroxyethyl, morpholinopropyl) enable aqueous solubility and biological activity .
  • Bromine at the 4-position is critical for DNA interaction in QN-302, highlighting structure-activity relationships .

Biological Activity

4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound notable for its applications in organic electronics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a unique structure characterized by:

  • Molecular Formula : C30H36Br2N2O4
  • Molecular Weight : 600.5 g/mol
  • CAS Number : 1178586-27-0

This structure contributes to its electronic properties and potential interactions with biological systems.

The biological activity of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline involves its ability to interact with cellular components through the following mechanisms:

  • Electron Transfer : The compound can facilitate electron transfer processes due to its conjugated π-system.
  • Exciton Generation : Upon light absorption, it generates excitons which can lead to the production of reactive oxygen species (ROS) that may affect cellular functions.

Cytotoxicity and Anticancer Potential

Research into related compounds indicates potential cytotoxic effects on cancer cell lines. For instance:

  • Study Findings : Compounds structurally similar to 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines.

This suggests that the compound could be further investigated for its anticancer properties.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of phenanthroline derivatives against bacterial strains using agar diffusion methods.
    • Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human cancer cell lines where derivatives showed varying degrees of cytotoxicity.
    • The study highlighted a structure-activity relationship indicating that bromination increases cytotoxic potential.

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